N,N-Diethyl-3-fluoro-4-nitrobenzamide

Description

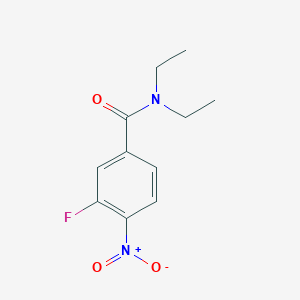

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-3-fluoro-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDJSYCJLYSNACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623322 | |

| Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474020-75-2 | |

| Record name | N,N-Diethyl-3-fluoro-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Diethyl 3 Fluoro 4 Nitrobenzamide

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and Atmospheric Pressure Chemical Ionization (APCI)

Specific LC-MS and APCI data for N,N-Diethyl-3-fluoro-4-nitrobenzamide, including retention times, mass-to-charge ratios (m/z) of molecular ions, and fragmentation patterns, are not available in published literature. This information is crucial for confirming the molecular weight and elucidating the structure of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

A detailed experimental IR spectrum for this compound, which would show characteristic absorption bands for its specific functional groups (C=O of the amide, N-O of the nitro group, C-F, and aromatic C-H), has not been published. While the IR spectrum of the related compound N,N-diethyl-3-methylbenzamide shows a characteristic carbonyl (C=O) band at 1628 cm⁻¹, the precise wavenumbers for the title compound are not documented.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectrum for this compound, which would provide information about its electronic transitions and chromophores, is not documented in scientific literature. Data regarding its maximum absorption wavelengths (λmax) and molar absorptivity are therefore unavailable.

Crystallographic Investigations of Benzamide Derivatives

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the elucidation of molecular geometry, including bond lengths, bond angles, and torsion angles, providing a detailed picture of the molecule's conformation in the solid state.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to construct an electron density map of the crystal, from which the atomic positions can be determined. This powerful technique has been used to characterize not only simple benzamides but also more complex structures and co-crystals. acs.orgresearchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to predicting and controlling the solid-state properties of materials.

Hydrogen bonds are among the most significant interactions directing the crystal packing of benzamide (B126) derivatives. The amide group is an excellent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust and predictable hydrogen-bonding motifs. In many benzamide crystal structures, molecules are linked by N-H···O hydrogen bonds, forming chains or more complex networks. mdpi.com The presence of other functional groups, such as nitro and fluoro groups, can introduce additional hydrogen bonding possibilities. For example, both nitro and fluoro groups can act as hydrogen bond acceptors. rsc.org In the crystal structure of 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide, weak intermolecular C-H···O, N-H···O, and C-H···F hydrogen bonds were observed to stabilize the structure. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. nih.govsamsun.edu.trsemanticscholar.org The Hirshfeld surface is defined as the region in space where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. By mapping properties such as the normalized contact distance (dnorm) onto this surface, it is possible to identify and analyze different types of intermolecular contacts.

This analysis generates two-dimensional "fingerprint plots" that summarize the intermolecular interactions. For example, in the analysis of N-((4-(1H-benzo[d]imidazol-2-yl)phenyl)carbamothioyl)benzamide, Hirshfeld surface analysis was used to examine the contributions of different interactions to the crystal packing. nih.gov Similarly, for N-(4-methyl phenyl)-2-(3-nitro-benzamide) benzamide, this analysis confirmed that H···H and H···O/O···H interactions are the primary contributors to the crystal packing. semanticscholar.org

Molecular Geometry and Conformation in the Solid State (Bond Lengths, Angles, Torsion Angles, Electronic Delocalization)

Single-crystal X-ray diffraction provides precise data on the molecular geometry. For benzamide derivatives, key parameters include the bond lengths and angles within the aromatic ring and the amide group. The planarity of the benzamide moiety can be assessed through torsion angles. For example, in 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide, the dihedral angle between the nitro group and the benzene (B151609) ring is 9.6 (5)°. researchgate.net

The bond lengths within the amide group (C-N and C=O) can provide insights into electronic delocalization. Delocalization of the nitrogen lone pair into the carbonyl group can lead to a shortening of the C-N bond and a lengthening of the C=O bond compared to typical single and double bonds, respectively. The degree of this delocalization can be influenced by the electronic nature of the substituents on the aromatic ring.

Table 1: Selected Crystallographic Data for a Representative Benzamide Derivative

| Parameter | 4-(4-Fluoroanilino)-N-(4-fluorophenyl)-3-nitrobenzamide researchgate.net |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.8510 (16) |

| b (Å) | 8.2720 (17) |

| c (Å) | 13.835 (3) |

| α (°) | 74.75 (3) |

| β (°) | 85.67 (3) |

| γ (°) | 70.76 (3) |

| Volume (ų) | 818.4 (3) |

| Z | 2 |

This table presents data for a related compound to illustrate the type of information obtained from single-crystal X-ray diffraction studies.

Polymorphism and Co-crystallization Studies of Related Benzamide Architectures

Polymorphism is the ability of a compound to exist in more than one crystalline form. mdpi.com Different polymorphs of the same compound can exhibit distinct physical properties, which is of particular importance in the pharmaceutical industry. mdpi.com Benzamide itself is known to exhibit polymorphism, with at least three different forms identified. researchgate.net The study of polymorphism in benzamide derivatives involves crystallizing the compound under various conditions to access different crystalline forms and characterizing them using techniques like X-ray diffraction. mdpi.com Factors such as solvent, temperature, and the presence of impurities can influence which polymorph is obtained. chemrxiv.org

Co-crystallization is a technique used to modify the solid-state properties of a compound by crystallizing it with another molecule (a co-former) in a stoichiometric ratio. brad.ac.uk For benzamide derivatives, co-crystallization with carboxylic acids has been explored. acs.orgresearchgate.net These studies investigate how the interplay of different functional groups and intermolecular interactions, such as the strong acid-amide heterosynthon, can be used to design new crystalline materials with desired properties. acs.orgresearchgate.netbrad.ac.ukbiointerfaceresearch.combohrium.com

Chemical Transformations and Derivatization Strategies of N,n Diethyl 3 Fluoro 4 Nitrobenzamide Scaffolds

Reactions Involving the Nitro Moiety

The nitro group is a versatile functional group that can undergo several transformations, most notably reduction to an amino group. This conversion is a cornerstone in the derivatization of this scaffold, as it opens up a plethora of subsequent functionalization possibilities.

The reduction of the aromatic nitro group in N,N-diethyl-3-fluoro-4-nitrobenzamide to a primary amine is a pivotal step in its chemical modification. This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the aromatic ring and enabling further reactions such as diazotization and amide bond formation. A variety of reducing agents and catalytic systems can be employed for this purpose, with the choice of method depending on factors such as chemoselectivity, reaction conditions, and scale.

Common methods for the reduction of nitroarenes that are applicable to this compound include:

Catalytic Hydrogenation: This is one of the most common and efficient methods for nitro group reduction. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction proceeds under a hydrogen atmosphere, often at moderate pressures and temperatures. This method is generally clean and provides high yields of the corresponding aniline (B41778).

Metal-Mediated Reductions: Various metals in acidic or neutral media can effectively reduce nitro groups. A classic example is the use of tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl). While effective, these methods often require stoichiometric amounts of the metal and can involve harsh reaction conditions and challenging workups to remove metal salts.

Transfer Hydrogenation: This method offers a convenient alternative to using gaseous hydrogen. A hydrogen donor, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, is used in the presence of a catalyst like Pd/C. These reactions are often faster and can be performed under milder conditions.

Borohydride (B1222165) Systems: Sodium borohydride (NaBH₄) itself is generally not strong enough to reduce aromatic nitro groups. However, its reducing power can be enhanced by the addition of transition metal catalysts. For instance, the NaBH₄/Ni(PPh₃)₄ system has been shown to be effective for the reduction of nitroaromatic compounds.

The successful reduction of the nitro group in this compound yields 4-amino-N,N-diethyl-3-fluorobenzamide, a key intermediate for further derivatization.

Table 1: Common Reagents for Nitro Group Reduction

| Reducing System | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| H₂, Pd/C | H₂ gas, solvent (e.g., EtOH, EtOAc) | High yield, clean reaction | Requires specialized hydrogenation equipment |

| Fe, HCl | Acidic aqueous solution | Inexpensive | Stoichiometric metal waste, harsh conditions |

| Ammonium formate, Pd/C | Solvent (e.g., MeOH) | Mild conditions, no H₂ gas | Can be exothermic |

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom on the this compound ring is activated towards nucleophilic aromatic substitution (SNAr) by the strongly electron-withdrawing nitro group located in the para position. This activation makes the carbon atom to which the fluorine is attached electrophilic and susceptible to attack by nucleophiles.

A wide range of primary and secondary amines can be used as nucleophiles to displace the fluoride (B91410) ion. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The general mechanism involves the attack of the amine nucleophile on the carbon bearing the fluorine atom, followed by the departure of the fluoride leaving group, which is facilitated by the stabilization of the negative charge in the intermediate by the nitro group.

The reactivity of the amine nucleophile plays a significant role in the reaction rate and outcome. Generally, more nucleophilic amines will react more readily. The reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), which can solvate the charged intermediate and facilitate the reaction. The presence of a base may also be required to deprotonate the amine nucleophile, increasing its nucleophilicity.

This reaction allows for the introduction of a wide variety of amino substituents at the 3-position of the benzamide (B126) scaffold, leading to the synthesis of a diverse range of derivatives with potentially different biological activities.

Table 2: Examples of Amine Nucleophiles for SNAr Reactions

| Amine Nucleophile | Product Structure |

|---|---|

| Pyrrolidine | N,N-diethyl-4-nitro-3-(pyrrolidin-1-yl)benzamide |

| Morpholine | N,N-diethyl-3-(morpholino)-4-nitrobenzamide |

| Piperidine | N,N-diethyl-4-nitro-3-(piperidin-1-yl)benzamide |

Amide Linkage Modifications and Substituent Effects on Reactivity

The N,N-diethylamide group is generally stable under many reaction conditions. However, it can be modified through hydrolysis, although this typically requires harsh conditions such as strong acid or base and high temperatures. A more synthetically useful approach is to vary the amine used in the initial synthesis of the benzamide. Starting from 3-fluoro-4-nitrobenzoic acid, a wide range of primary and secondary amines can be used to generate a library of N-substituted benzamides.

The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the scaffold. The electron-withdrawing nitro group is crucial for activating the fluorine atom towards SNAr. Any modification that reduces the electron-withdrawing nature of this group would decrease the rate of SNAr. Conversely, the introduction of additional electron-withdrawing groups on the ring could further enhance this reactivity. The diethylamide group itself is weakly electron-donating through resonance, but its effect is generally overshadowed by the powerful nitro group.

Synthesis of Hybrid Molecules and Conjugates

The functional handles on the this compound scaffold, particularly the amine group generated from the reduction of the nitro moiety, are ideal for the synthesis of hybrid molecules and conjugates.

Following the reduction of the nitro group to an amine, the resulting 4-amino-N,N-diethyl-3-fluorobenzamide can be readily converted into a variety of carbamate (B1207046) derivatives. This is typically achieved by reacting the amine with a chloroformate or by using a two-step procedure involving phosgene (B1210022) or a phosgene equivalent to form an isocyanate, which is then reacted with an alcohol.

A common method for carbamate formation involves the reaction of the amine with an appropriate alkyl or aryl chloroformate in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl generated during the reaction. This reaction is generally high-yielding and allows for the introduction of a wide range of carbamate functionalities.

The formation of carbamates can be a useful strategy to modify the physicochemical properties of the parent molecule, such as its lipophilicity and hydrogen bonding capacity, which can be important for its biological activity.

Table 3: Reagents for Carbamate Formation from 4-amino-N,N-diethyl-3-fluorobenzamide

| Reagent | Resulting Carbamate Structure |

|---|---|

| Ethyl chloroformate | Ethyl (4-(diethylcarbamoyl)-2-fluorophenyl)carbamate |

| Phenyl chloroformate | Phenyl (4-(diethylcarbamoyl)-2-fluorophenyl)carbamate |

Integration into Thiourea-based Ligands and Metal Complexes

The this compound scaffold serves as a valuable precursor for the synthesis of N,N-dialkyl-N'-benzoylthiourea derivatives. These thiourea (B124793) ligands are of particular interest in coordination chemistry due to their ability to form stable complexes with a variety of transition metals. The synthetic route to these ligands generally involves the conversion of the benzamide into an acyl isothiocyanate, which then reacts with an appropriate amine.

The general synthetic pathway is as follows:

Formation of the Acyl Chloride: this compound is first converted to its corresponding acyl chloride, N,N-diethyl-3-fluoro-4-nitrobenzoyl chloride, typically by reacting it with a chlorinating agent like oxalyl chloride or thionyl chloride.

Generation of the Acyl Isothiocyanate: The acyl chloride is then reacted with a thiocyanate (B1210189) salt, such as potassium or ammonium thiocyanate, in an anhydrous solvent like acetone (B3395972) or acetonitrile. This step yields the N,N-diethyl-3-fluoro-4-nitrobenzoyl isothiocyanate intermediate.

Synthesis of the Thiourea Ligand: The acyl isothiocyanate is subsequently treated with a primary or secondary amine to yield the desired N'-substituted-N-(N,N-diethyl-3-fluoro-4-nitrobenzoyl)thiourea ligand.

These benzoylthiourea (B1224501) derivatives are versatile chelating agents, often coordinating to metal ions in a bidentate fashion through the carbonyl oxygen and the thiourea sulfur atoms. semanticscholar.orgresearchgate.net This coordination results in the formation of a stable six-membered ring. The reaction of N,N-diethyl-N'-(p-nitrobenzoyl)thiourea, a structurally similar compound, with potassium tetrachloroplatinate(II) (K₂[PtCl₄]) has been shown to yield a cis-[Pt(L-kS,O)₂] complex. researchgate.net It is anticipated that the thiourea ligand derived from this compound would coordinate with metals like platinum(II), copper(II), and nickel(II) in a similar S,O-bidentate manner. semanticscholar.orgksu.edu.trtjnpr.org

The resulting metal complexes often exhibit distinct geometries, such as square-planar or octahedral, depending on the metal ion and its coordination number. The incorporation of the this compound moiety influences the electronic properties and stability of the resulting metal complexes. semanticscholar.org

Below is a table summarizing representative thiourea-based ligands and their potential for metal complex formation.

| Ligand Precursor | Potential Coordinating Metals | Expected Coordination Mode |

| This compound | Pt(II), Cu(II), Ni(II), Pd(II) | S,O-bidentate |

| N,N-Dimethyl-4-fluorobenzamide | Ni(II) | S,O-bidentate |

| 4-Chlorobenzamide | Cu(II), Pt(IV) | S,O-bidentate |

| 5-Bromopyridin-2-yl)carbamothioyl)-2-chlorobenzamide | Cu(II), Ni(II), Co(II) | S,O-bidentate |

Development of Nitroaromatic Scaffolds with Specific Chemical Design Principles

Nitroaromatic compounds, including this compound, are a critical class of molecules in industrial chemistry and materials science. nih.gov The design of these scaffolds is guided by the unique chemical properties imparted by the nitro group (-NO₂) and other substituents on the aromatic ring.

Key Design Principles:

Electron-Withdrawing Nature: The nitro group is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms and the partially positive nitrogen atom. nih.gov This property significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic aromatic substitution.

Modulation of Reactivity: The presence and position of other functional groups, such as the fluorine atom in this compound, further modulate the electronic landscape of the molecule. Fluorine, being highly electronegative, also acts as an electron-withdrawing group, enhancing the electrophilicity of the aromatic ring.

Influence on Biological Activity: The specific substitution pattern on the aromatic ring can impact the molecule's mutagenicity and carcinogenicity. The strategic placement of nitro and other functional groups is a key consideration in the design of nitroaromatic compounds for various applications. nih.gov

Synthesis via Nitration: The primary method for synthesizing nitroaromatic compounds is through electrophilic aromatic substitution, where a nitronium ion (NO₂⁺) is introduced onto the aromatic substrate. nih.gov The conditions of this reaction can be controlled to direct the nitration to specific positions (ortho, meta, or para) on the ring. nih.gov

The combination of a fluoro group at the 3-position and a nitro group at the 4-position in the benzamide scaffold creates a unique electronic environment that can be exploited for further chemical transformations and the development of materials with specific properties.

Mechanistic Studies of Chemical Reactivity

Hydrogen Bond-Induced Proton Transfer Mechanisms in Related Amide Systems

While direct mechanistic studies on this compound are not extensively documented, insights can be drawn from related N,N-disubstituted benzamide systems. Hydrogen bonding plays a crucial role in the chemical reactivity and conformation of these molecules, particularly in proton transfer mechanisms. researchgate.netnih.gov

In related systems like 2-hydroxy-N,N-diethylbenzamide, studies have shown that both intramolecular and intermolecular hydrogen bonds can form. researchgate.net The amide group is a key structural motif, and its conformation is vital for the functioning of many biological systems. researchgate.net The formation of hydrogen bonds can be influenced by steric effects and the surrounding solvent environment. researchgate.net

Proton transfer can occur through several mechanisms, including stepwise and concerted pathways. nih.gov In a stepwise mechanism, high-energy charged intermediates are often generated. In contrast, a concerted proton-coupled electron transfer (PCET) mechanism avoids these intermediates. nih.gov The presence of hydrogen bonds can facilitate proton transfer by creating a pre-organized pathway. youtube.com

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to the theoretical characterization of molecules. These methods, particularly DFT, allow for the determination of a molecule's stable conformation and the nature of its electronic structure.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

DFT has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. A DFT study of N,N-Diethyl-3-fluoro-4-nitrobenzamide would involve optimizing the molecule's geometry to find its lowest energy state. This process would yield precise information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide a detailed picture of the electronic structure, including the distribution of electron density and the energies of molecular orbitals. Such data is crucial for understanding the molecule's stability and intrinsic properties.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. By calculating the magnetic shielding of atomic nuclei, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. Additionally, the calculation of vibrational frequencies can simulate the Infrared (IR) spectrum of a molecule. For this compound, these theoretical spectra would be invaluable for interpreting experimental data and confirming the molecular structure.

Molecular Electrostatic Potential (MESP) Analysis

MESP analysis is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior.

Mapping of Electron-Rich and Electron-Deficient Regions

An MESP map of this compound would illustrate the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red or yellow) would indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) would highlight electron-deficient areas, which are prone to nucleophilic attack. This visual representation provides immediate insight into the molecule's polarity and charge distribution.

Prediction of Reactivity Towards Electrophiles and Nucleophiles

Based on the MESP map, specific predictions about the reactivity of this compound could be made. The electron-rich regions, likely associated with the oxygen atoms of the nitro and amide groups, would be predicted as sites for electrophilic interaction. In contrast, electron-deficient regions, potentially around the hydrogen atoms or the carbon atom of the carbonyl group, would be identified as likely targets for nucleophiles.

Analysis of Frontier Molecular Orbitals (HOMO and LUMO) and Band Gap

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components in understanding a molecule's electronic properties and reactivity.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A small band gap generally suggests high reactivity. For this compound, an analysis of its frontier orbitals would provide valuable information about its charge transfer characteristics and its propensity to engage in chemical reactions.

Thermodynamic Stability and Isomeric Comparisons

To illustrate the type of data that would be generated in such a computational study, the following table presents a hypothetical comparison of the calculated thermodynamic properties for various isomers of N,N-Diethyl-fluoro-nitrobenzamide.

| Isomer | Heat of Formation (kcal/mol) | Gibbs Free Energy (kcal/mol) | HOMO-LUMO Gap (eV) |

| 3-fluoro-4-nitro | -85.2 | -45.8 | 4.1 |

| 4-fluoro-3-nitro | -82.5 | -42.1 | 4.3 |

| 2-fluoro-4-nitro | -80.1 | -40.5 | 3.9 |

| 2-fluoro-5-nitro | -83.7 | -43.9 | 4.2 |

| Note: The data in this table is illustrative and based on general principles of computational chemistry for comparative purposes, as specific literature data for these exact isomers is not available. |

Molecular Modeling of Intermolecular Interactions and Supramolecular Assembly

The way in which molecules of this compound interact with each other governs its solid-state properties, such as crystal packing, melting point, and solubility. Molecular modeling provides invaluable insights into these intermolecular interactions and the resulting supramolecular assemblies. The key interactions expected to play a role in the supramolecular chemistry of this compound include hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Computational studies on benzamide (B126) and its derivatives have revealed that the interplay between intermolecular attractions and molecular conformation is crucial in determining the crystal structure. nih.gov For this compound, the amide functionality, while lacking a proton for classical hydrogen bond donation, can act as a hydrogen bond acceptor. The presence of the electronegative fluorine and nitro groups will significantly influence the molecule's electrostatic potential surface, creating regions of positive and negative charge that dictate intermolecular electrostatic interactions.

Molecular modeling techniques, such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, can be used to visualize and quantify these weak interactions. For example, the fluorine atom can participate in C-H···F and C-F···π interactions, which, although weak, can collectively contribute to the stability of the crystal lattice. The nitro group is a strong electron-withdrawing group and can engage in dipole-dipole interactions and influence the π-stacking of the aromatic rings. libretexts.org

The supramolecular assembly of this compound is likely to be complex, with the potential for the formation of various synthons, which are reliable and predictable patterns of intermolecular interactions. The diethylamide group introduces conformational flexibility, and the rotation around the C-N amide bond can lead to different conformers that may pack differently in the solid state, potentially leading to polymorphism. Studies on related fluoro-N-(pyridyl)benzamides have shown that the substitution pattern of the fluorine atom significantly influences the molecular conformation and the resulting hydrogen-bonding networks in the crystal structure. nih.gov

The following table outlines the potential intermolecular interactions and their expected characteristics in the supramolecular assembly of this compound, as would be determined by molecular modeling.

| Interaction Type | Potential Participating Groups | Expected Strength | Role in Supramolecular Assembly |

| C-H···O Hydrogen Bonding | Phenyl/Ethyl C-H and Carbonyl/Nitro Oxygen | Weak to Moderate | Directional interactions contributing to the formation of chains or sheets. |

| π-π Stacking | Aromatic Rings | Moderate | Face-to-face or offset stacking, contributing to the cohesion of the crystal lattice. |

| Dipole-Dipole Interactions | Nitro Group, Carbonyl Group, C-F Bond | Moderate | Orientation-dependent interactions influencing the overall packing arrangement. |

| C-H···F Interactions | Phenyl/Ethyl C-H and Fluorine | Weak | Contribute to the fine-tuning of the crystal packing. |

| Note: This table is based on theoretical expectations for the specified molecule, as detailed supramolecular analysis from the literature is not currently available. |

Applications As Synthetic Intermediates and Chemical Probes

Role in the Synthesis of Complex Organic Molecules

The utility of N,N-Diethyl-3-fluoro-4-nitrobenzamide as a synthetic intermediate is primarily derived from the reactivity of the nitro and fluoro substituents. These groups serve as chemical handles that can be selectively transformed to introduce new functionalities and build molecular complexity.

A key transformation of this intermediate is the reduction of the nitro group to an amine. This reaction is a cornerstone of synthetic organic chemistry, as aromatic amines are precursors to a vast array of functional groups and heterocyclic systems. jsynthchem.comwikipedia.orggoogle.comorganic-chemistry.org The resulting 4-amino-N,N-diethyl-3-fluorobenzamide can undergo a variety of subsequent reactions, including diazotization to form diazonium salts. These salts are highly versatile intermediates that can be converted into a wide range of substituents, such as hydroxyl, cyano, and various halogen groups. Furthermore, the newly formed amino group can participate in condensation reactions to form heterocycles, which are prevalent in pharmaceuticals and other biologically active molecules. researchgate.net

The fluorine atom, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comresearchgate.netresearchgate.net This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a straightforward method for introducing new carbon-heteroatom bonds. The rate and success of this substitution are significantly enhanced by the presence of the strongly deactivating nitro group ortho to the fluorine. stackexchange.com This reactivity is a powerful tool for constructing substituted aromatic rings that would be difficult to access through other synthetic routes.

The diethylamide group, while generally less reactive, can act as a directing group in electrophilic aromatic substitution reactions. wikipedia.orgmasterorganicchemistry.comulethbridge.cayoutube.comreddit.com Although the benzene (B151609) ring is deactivated by the nitro group, the amide group can influence the regioselectivity of further substitutions, should such reactions be pursued.

The combination of these reactive sites makes this compound a valuable starting material for the multi-step synthesis of complex organic molecules, including potential pharmaceutical candidates and functional materials. nih.gov

Scaffold for Novel Chemical Entity Design

In the design of novel chemical entities, particularly in medicinal chemistry, the core structure or "scaffold" of a molecule is often systematically modified to explore structure-activity relationships. This compound serves as an attractive scaffold for this purpose due to its inherent functionality and the potential for diversification at multiple points.

The primary sites for modification are the nitro and fluoro groups. As described previously, the reduction of the nitro group to an amine opens up a vast chemical space for derivatization. This amino group can be acylated, alkylated, or used in the formation of ureas, thioureas, and sulfonamides, leading to a library of compounds with diverse physicochemical properties.

Similarly, the displacement of the fluorine atom via nucleophilic aromatic substitution allows for the introduction of a wide variety of substituents. researchgate.net This enables the systematic variation of steric and electronic properties at this position on the aromatic ring, which can be crucial for optimizing the binding of a molecule to a biological target.

The diethylamide moiety can also be varied. By starting from 3-fluoro-4-nitrobenzoic acid, a range of amides can be synthesized by reacting the corresponding acid chloride with different primary or secondary amines. This allows for the exploration of how changes in the amide substituent affect the properties of the resulting molecules.

The strategic combination of these modifications allows for the generation of a large and diverse library of novel compounds based on the this compound scaffold. This approach is fundamental to modern drug discovery and materials science, where the goal is to systematically explore chemical space to identify molecules with desired properties.

Use in Mechanistic Organic Chemistry Research

This compound can also serve as a valuable tool in mechanistic organic chemistry research, particularly for studying nucleophilic aromatic substitution (SNAr) reactions. The presence of a good leaving group (fluoride) activated by a strong electron-withdrawing group (nitro) makes it an excellent substrate for kinetic and mechanistic studies. stackexchange.comresearchgate.netresearchgate.net

By reacting this compound with a series of nucleophiles and monitoring the reaction rates, researchers can gain insights into the factors that govern the SNAr mechanism. For example, the effect of nucleophile strength, solvent polarity, and temperature on the reaction rate can be systematically investigated. The well-defined structure of the molecule allows for clear interpretation of the experimental data.

Furthermore, this compound can be used to probe the electronic effects of the diethylamide group on the reactivity of the aromatic ring. By comparing the rate of nucleophilic substitution on this compound with that of a simpler substrate, such as 1-fluoro-2-nitrobenzene, the influence of the amide group can be quantified. Such studies contribute to a deeper understanding of substituent effects in aromatic chemistry.

The compound could also be used in studies of selective nitro group reduction. wikipedia.orgunimi.itnih.gov Investigating the conditions required to reduce the nitro group in the presence of the fluoro and amide functionalities can provide valuable information about the chemoselectivity of various reducing agents.

Conclusion and Future Perspectives in N,n Diethyl 3 Fluoro 4 Nitrobenzamide Research

Summary of Key Synthetic and Structural Insights

The synthesis of N,N-Diethyl-3-fluoro-4-nitrobenzamide can be logically designed through established and reliable organic chemistry transformations. The primary route involves the amidation of a 3-fluoro-4-nitrobenzoic acid derivative.

Synthesis Pathway: The most direct synthetic strategy commences with the precursor, 3-fluoro-4-nitrobenzoic acid. This starting material can be synthesized via the oxidation of 2-fluoro-4-methyl-1-nitrobenzene. The carboxylic acid is then typically activated, most commonly by conversion to its acyl chloride derivative, 3-fluoro-4-nitrobenzoyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent step is a nucleophilic acyl substitution reaction where the activated acyl chloride is treated with diethylamine (B46881) to yield the final product, this compound.

| Step | Reactant | Reagent(s) | Product | Reaction Type |

|---|---|---|---|---|

| 1 | 2-Fluoro-4-methyl-1-nitrobenzene | K₂Cr₂O₇, H₂SO₄ | 3-Fluoro-4-nitrobenzoic acid | Oxidation |

| 2 | 3-Fluoro-4-nitrobenzoic acid | SOCl₂ or (COCl)₂ | 3-Fluoro-4-nitrobenzoyl chloride | Acyl Chloride Formation |

| 3 | 3-Fluoro-4-nitrobenzoyl chloride | HN(CH₂CH₃)₂ | This compound | Nucleophilic Acyl Substitution |

Structural Insights: Structurally, the molecule features a benzene (B151609) ring substituted with three key functional groups. The electron-withdrawing nature of the nitro group (-NO₂) and the fluorine atom (-F) significantly influences the electronic properties of the aromatic ring. researchgate.net The nitro group, being a strong deactivating group, and the fluorine atom create an electron-deficient aromatic system. This electronic configuration is crucial for the molecule's reactivity, particularly towards nucleophilic attack. The N,N-diethylamide group, while possessing a nitrogen lone pair, has its resonance contribution directed towards the carbonyl group, making it a meta-director in electrophilic aromatic substitution, though such reactions are disfavored due to the powerfully deactivating nitro group. libretexts.org

Unexplored Reactivity Pathways and Derivatization Opportunities

The unique combination of functional groups in this compound opens up numerous avenues for further chemical exploration and the synthesis of novel derivatives.

Unexplored Reactivity:

Selective Reduction of the Nitro Group: A key unexplored pathway is the selective reduction of the nitro group to an amine. This transformation is highly valuable as it converts a strongly electron-withdrawing group into a versatile electron-donating group. acs.orgmasterorganicchemistry.com The presence of the amide functionality requires chemoselective reagents, such as catalytic hydrogenation with specific catalysts (e.g., PtO₂) or metal/acid systems (e.g., Fe/HCl, SnCl₂), which can reduce the nitro group without affecting the amide bond. researchgate.netcdnsciencepub.com

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is positioned para to the strongly electron-withdrawing nitro group, which activates it towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This pathway allows for the displacement of the fluoride (B91410) ion by a wide range of nucleophiles (e.g., alkoxides, thiolates, amines), providing a powerful method for introducing diverse functionalities onto the aromatic ring. researchgate.net The rate of this reaction is expected to be significant due to the stabilization of the negatively charged Meisenheimer intermediate by the para-nitro group. stackexchange.com

Derivatization Opportunities: These reactivity pathways lead to a vast landscape of potential derivatives. The primary derivative, N,N-Diethyl-4-amino-3-fluorobenzamide , formed from the reduction of the nitro group, is a crucial intermediate. This aniline (B41778) derivative can undergo a host of subsequent reactions:

Diazotization: The newly formed amino group can be converted into a diazonium salt, which is a versatile intermediate for introducing a wide array of substituents (e.g., -OH, -CN, -Br, -I) via Sandmeyer-type reactions.

Amide/Sulfonamide Formation: The amine can be acylated or sulfonylated to form new amide or sulfonamide derivatives, which are common motifs in pharmacologically active compounds.

Heterocycle Formation: The diamine functionality that could result from SNAr with an amine followed by nitro reduction could serve as a precursor for the synthesis of various heterocyclic systems, such as benzimidazoles.

| Reaction Pathway | Key Intermediate/Derivative | Potential Subsequent Reactions |

|---|---|---|

| Nitro Group Reduction | N,N-Diethyl-4-amino-3-fluorobenzamide | Diazotization, Acylation, Alkylation, Heterocycle formation |

| Nucleophilic Aromatic Substitution (SNAr) | N,N-Diethyl-3-substituted-4-nitrobenzamides | Reduction of the nitro group to create bifunctional compounds |

Advancements in Theoretical and Computational Approaches for Predictive Chemistry

While experimental data on this compound is limited, modern computational chemistry offers powerful tools to predict its properties and reactivity. researchgate.net

Density Functional Theory (DFT): DFT calculations can be employed to model the molecule's geometry, electronic structure, and spectroscopic properties. mdpi.com

Structural Prediction: Optimization of the molecular geometry can predict bond lengths, bond angles, and dihedral angles, offering insights into steric interactions and conformational preferences.

Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO) and electrostatic potential maps can identify the most nucleophilic and electrophilic sites. This would confirm the susceptibility of the carbon bearing the fluorine atom to nucleophilic attack and predict the regioselectivity of potential electrophilic additions (though unlikely). mdpi.com

Reactivity Indices: DFT-based descriptors can quantify chemical reactivity, providing a theoretical basis for the unexplored pathways discussed earlier. ijirset.com

Reaction Mechanism Simulation: Computational modeling can be used to simulate reaction pathways, such as the SNAr reaction or the reduction of the nitro group. By calculating the energies of reactants, transition states, and products, it is possible to determine activation barriers and reaction thermodynamics. nih.gov This predictive capability can guide experimental design, helping to select optimal reaction conditions and catalysts, saving significant laboratory time and resources.

Potential as a Modular Building Block for Advanced Materials and Chemical Systems

The distinct and orthogonally reactive functional groups of this compound make it an excellent candidate as a modular building block for the synthesis of more complex molecules and materials. researchgate.netfrontiersin.org

Pharmaceutical Synthesis: Nitroaromatic compounds are crucial intermediates in the synthesis of many pharmaceuticals. nih.gov The title compound could serve as a scaffold for developing new drug candidates. For instance, the SNAr reaction could be used to attach a pharmacologically active moiety, followed by reduction of the nitro group to an amine, which could then be functionalized to fine-tune the molecule's properties.

Materials Science: The high polarity and potential for derivatization make this molecule interesting for materials science.

Dyes and Pigments: The aromatic nitro-amino system is a classic chromophore. Derivatization could lead to the development of novel dyes with specific absorption and emission properties. A related compound, N,N-diethyl-3-methyl-4-nitrobenzamide, has been used as an intermediate for reactive dyes. researchgate.net

Polymers and Functional Materials: The molecule's two distinct reactive sites (the fluoro and nitro groups) allow it to be used as a bifunctional monomer. For example, the fluorine could be displaced in a polycondensation reaction, and the nitro group could be later reduced and functionalized to append specific properties (e.g., charge transport, ion binding) to the polymer side chains. The use of nitro-perylenediimide as a building block for functional materials highlights the potential of such nitro-functionalized synthons. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,N-Diethyl-3-fluoro-4-nitrobenzamide?

- Methodological Answer : The compound can be synthesized via a two-step process:

Nitrobenzoyl chloride preparation : React 3-fluoro-4-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux to generate the acyl chloride intermediate .

Amidation : Couple the intermediate with N,N-diethylamine using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous solvents like dichloromethane or toluene. Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the final product .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or photodegradation. Stability tests via HPLC or NMR monitoring are recommended for long-term storage validation .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., fluorine-induced splitting, nitro group deshielding) .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.

- UV-Vis : Assess electronic transitions influenced by the nitro and fluorine groups (λmax ~270–300 nm) .

Q. What are the known biological activities of this compound?

- Methodological Answer : It exhibits urease inhibition (IC₅₀ values determined via enzyme assays using Helicobacter pylori or Klebsiella pneumoniae). Dose-response studies (0.1–100 μM) in buffered media (pH 7.4) are standard .

Advanced Research Questions

Q. How can reaction yields be optimized for nitro- and fluoro-substituted benzamides?

- Methodological Answer :

- Nitro group stability : Use low temperatures (<0°C) during nitration to minimize side reactions.

- Fluorine-directed lithiation : Employ LDA (lithium diisopropylamide) for regioselective functionalization .

- Catalytic systems : Screen Pd/Cu catalysts for cross-coupling reactions to enhance efficiency .

Q. What computational methods predict substituent effects on electronic properties?

- Methodological Answer :

- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis sets to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular docking : Simulate binding interactions with urease (PDB: 4H9M) to rationalize inhibitory activity .

Q. How do structural modifications influence urease inhibition?

- Methodological Answer :

- SAR studies : Synthesize analogs (e.g., replacing nitro with cyano or altering diethyl groups). Test IC₅₀ values and correlate with steric/electronic parameters (Hammett σ constants).

- Crystallography : Resolve co-crystal structures with urease to identify critical hydrogen bonds (e.g., nitro-F···His⁵⁹⁶) .

Q. What strategies enable radiolabeling for in vivo studies?

- Methodological Answer :

- ¹⁸F Radiolabeling : Use nucleophilic aromatic substitution (SNAr) with K¹⁸F/K₂.2.2 in DMSO at 120°C. Purify via HPLC (C18 column) to achieve >95% radiochemical purity .

- Biodistribution assays : Administer ¹⁸F-labeled compound in murine models; quantify uptake via PET/CT imaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.